Cas no 97399-96-7 (8-(5-Hydroxy-4-methoxy-6-methyloxan-2-yl)oxy-5,19-dimethyl-15,18,20-trioxapentacyclo[14.5.1.04,13.05,10.019,22]docosa-1(21),10-dien-14-one)
97399-96-7 structure
Product Name:8-(5-Hydroxy-4-methoxy-6-methyloxan-2-yl)oxy-5,19-dimethyl-15,18,20-trioxapentacyclo[14.5.1.04,13.05,10.019,22]docosa-1(21),10-dien-14-one
CAS-Nr.:97399-96-7
MF:C28H40O8
MW:504.612409591675
CID:810478
PubChem ID:175701
Update Time:2024-10-25
8-(5-Hydroxy-4-methoxy-6-methyloxan-2-yl)oxy-5,19-dimethyl-15,18,20-trioxapentacyclo[14.5.1.04,13.05,10.019,22]docosa-1(21),10-dien-14-one Chemische und physikalische Eigenschaften
Namen und Kennungen
-
- 6H-2,3,5-Trioxapentaleno[1',6':5,6,7]cyclonona[1,2-a]naphthalen-6-one,10-[(2,6-dideoxy-3-O-methyl-b-D-arabino-hexopyranosyl)oxy]-2a,4,4a,6a,7,9,10,11,12,12a,12b,13,14,14b-tetradecahydro-2a,12a-dimethyl-,(2aR,4aS,6aR,10S,12aR,12bS,14bR)-
- 6H-2,3,5-Trioxapentaleno[1',6':5,6,7]cyclonona[1,2-a]naphthalen-6-one,10-[(2,6-dideoxy-3-O-methyl-b-D-arabino-hexopyranosyl)o
- 6H-2,3,5-Trioxapentaleno[1',6':5,6,7]cyclonona[1,2-a]naphthalen-6-one,10-[(2,6-dideoxy-3-O-methyl-b-D-arabino-hexopyranosyl)oxy]-2a,4,4a,6a,7,9,10,11,12,12a,12b,13,14,14b-tetradecahydro-2a,12a-dimethy
- Cynatratoside A
- cynantratoside A
- [ "" ]
- 8-(5-Hydroxy-4-methoxy-6-methyloxan-2-yl)oxy-5,19-dimethyl-15,18,20-trioxapentacyclo[14.5.1.04,13.05
- (2aR,4aS,6aR,10S,12aR,12bS,14bR)-10-[(2,6-Dideoxy-3-O-methyl-β-D-arabino-hexopyranosyl)oxy]-2a,4,4a,6a,7,9,10,11,12,12a,12b,13,14,14b-tetradecahydro-2a,12a-dimethyl-6H-2,3,5-trioxapentaleno[1′,6′:5,6,7]cyclonona[1,2-a]naphthalen-6-one (ACI)
- D
- 6H-2,3,5-Trioxapentaleno[1′,6′:5,6,7]cyclonona[1,2-a]naphthalen-6-one, 10-[(2,6-dideoxy-3-O-methyl-β-D-arabino-hexopyranosyl)oxy]-2a,4,4a,6a,7,9,10,11,12,12a,12b,13,14,14b-tetradecahydro-2a,12a-dimethyl-, [2aR-(2aR*,4aS*,6aR*,10S*,12aR*,12bS*,14bR*)]- (ZCI)
- 6H-2,3,5-Trioxapentaleno(1',6':5,6,7)cyclonona(1,2-a)naphthalen-6-one, 10-((2,6-dideoxy-3-O-methyl-beta-D-arabino-hexopyranosyl)oxy)-2a,4,4a,6a,7,9,10,11,12,12a,12b,13,14,14b-tetradecahydro-2a,12a-dimethyl-, (2aR-(2aR*,4aS*,6aS*,10S*,12aR*,12bS*,14bR*))
- DTXSID40913943
- AKOS032949080
- 8-(5-Hydroxy-4-methoxy-6-methyloxan-2-yl)oxy-5,19-dimethyl-15,18,20-trioxapentacyclo[14.5.1.04,13.05,10.019,22]docosa-1(21),10-dien-14-one
- 97399-96-7
- 2a,12a-dimethyl-6-oxo-2a,4,4a,6a,7,9,10,11,12,12a,12b,13,14,14b-tetradecahydro-6H-2,3,5-trioxapentaleno[1',6':5,6,7]cyclonona[1,2-a]naphthalen-10-yl 2,6-dideoxy-3-O-methylhexopyranoside
- DA-62604
-
- Inchi: 1S/C28H40O8/c1-15-25(29)21(31-4)12-23(34-15)35-18-9-10-27(2)17(11-18)6-7-19-20(27)8-5-16-13-32-28(3)24(16)22(14-33-28)36-26(19)30/h6,13,15,18-25,29H,5,7-12,14H2,1-4H3/t15-,18+,19-,20+,21-,22-,23+,24-,25-,27+,28+/m1/s1
- InChI-Schlüssel: QANVGLGBLJFUIP-KTQVWRAASA-N
- Lächelt: C[C@@]12OC=C3[C@@H]1[C@H](OC([C@@H]1CC=C4C[C@H](CC[C@]4(C)[C@H]1CC3)O[C@@H]1O[C@H](C)[C@@H](O)[C@H](OC)C1)=O)CO2
Berechnete Eigenschaften
- Genaue Masse: 504.27200
- Monoisotopenmasse: 504.272
- Isotopenatomanzahl: 0
- Anzahl der Spender von Wasserstoffbindungen: 1
- Anzahl der Akzeptoren für Wasserstoffbindungen: 8
- Schwere Atomanzahl: 36
- Anzahl drehbarer Bindungen: 3
- Komplexität: 946
- Anzahl kovalent gebundener Einheiten: 1
- Definierte Atom-Stereozentrenzahl: 0
- Undefined Atom Stereocenter Count: 11
- Definierter Bond-Stereozentrenzahl: 0
- Undefined Bond Stereocenter Count: 0
- Oberflächenladung: 0
- Tautomerzahl: 2
- XLogP3: 2.5
- Topologische Polaroberfläche: 92.7
Experimentelle Eigenschaften
- Farbe/Form: Powder
- Dichte: 1.27±0.1 g/cm3 (20 ºC 760 Torr),
- Schmelzpunkt: 237-239 ºC (methanol chloroform )
- Siedepunkt: 676.5°Cat760mmHg
- Flammpunkt: 222°C
- Brechungsindex: 1.572
- Löslichkeit: Sehr leicht löslich (0,43 g/l) (25°C),
- PSA: 92.68000
- LogP: 3.61740
- Dampfdruck: 0.0±4.7 mmHg at 25°C
8-(5-Hydroxy-4-methoxy-6-methyloxan-2-yl)oxy-5,19-dimethyl-15,18,20-trioxapentacyclo[14.5.1.04,13.05,10.019,22]docosa-1(21),10-dien-14-one Sicherheitsinformationen
- Gefahrenhinweis: H303Kann beim Verschlucken schädlich sein+H313Hautkontakt kann schädlich sein+H333Inhalation kann schädlich für den Körper sein
- Warnhinweis: P264+P280+P305+P351+P338+P337+P313
- Sicherheitshinweise: H303+H313+H333
- Lagerzustand:Speicher bei 4 ℃, besser bei -4 ℃
8-(5-Hydroxy-4-methoxy-6-methyloxan-2-yl)oxy-5,19-dimethyl-15,18,20-trioxapentacyclo[14.5.1.04,13.05,10.019,22]docosa-1(21),10-dien-14-one Preismehr >>
| Verwandte Kategorien | No. | Product Name | Cas No. | Reinheit | Spezifikation | Preis | Aktualisierungszeit | Untersuchung |
|---|---|---|---|---|---|---|---|---|
| SHANG HAI TAO SHU Biotechnology Co., Ltd. | TN3747-1 mg |
Cynatratoside A |
97399-96-7 | 1mg |
¥2915.00 | 2022-04-26 | ||
| TargetMol Chemicals | TN3747-5mg |
Cynatratoside A |
97399-96-7 | 5mg |
¥ 14800 | 2024-07-20 | ||
| TargetMol Chemicals | TN3747-5 mg |
Cynatratoside A |
97399-96-7 | 98% | 5mg |
¥ 14,800 | 2023-07-11 | |
| TargetMol Chemicals | TN3747-1 mL * 10 mM (in DMSO) |
Cynatratoside A |
97399-96-7 | 98% | 1 mL * 10 mM (in DMSO) |
¥ 17800 | 2023-09-15 | |
| TargetMol Chemicals | TN3747-1 ml * 10 mm |
Cynatratoside A |
97399-96-7 | 1 ml * 10 mm |
¥ 17800 | 2024-07-20 |
8-(5-Hydroxy-4-methoxy-6-methyloxan-2-yl)oxy-5,19-dimethyl-15,18,20-trioxapentacyclo[14.5.1.04,13.05,10.019,22]docosa-1(21),10-dien-14-one Herstellungsverfahren
8-(5-Hydroxy-4-methoxy-6-methyloxan-2-yl)oxy-5,19-dimethyl-15,18,20-trioxapentacyclo[14.5.1.04,13.05,10.019,22]docosa-1(21),10-dien-14-one Verwandte Literatur
-
Zhixia Liu,Tingjian Chen,Floyd E. Romesberg Chem. Sci., 2017,8, 8179-8182
-
Fereshteh Bayat Environ. Sci.: Nano, 2021,8, 367-389
-
Chung-Sung Yang,Mong-Shian Shih,Fang-Yi Chang New J. Chem., 2006,30, 729-735
-
Thi Thu Tram Nguyen,Thanh Binh Nguyen Org. Biomol. Chem., 2021,19, 6015-6020
-
J. Xu,T. J. Carrocci,A. A. Hoskins Chem. Commun., 2016,52, 549-552
97399-96-7 (8-(5-Hydroxy-4-methoxy-6-methyloxan-2-yl)oxy-5,19-dimethyl-15,18,20-trioxapentacyclo[14.5.1.04,13.05,10.019,22]docosa-1(21),10-dien-14-one) Verwandte Produkte
- 2098070-20-1(2-(3-(Pyridin-3-yl)-1H-pyrazol-1-yl)acetimidamide)
- 2680771-01-9(4-cyclopentyl-3-{(prop-2-en-1-yloxy)carbonylamino}butanoic acid)
- 1444113-98-7(N-(3-cyanothiolan-3-yl)-2-[(2,2,2-trifluoroethyl)sulfanyl]pyridine-4-carboxamide)
- 332062-08-5(Fmoc-S-3-amino-4,4-diphenyl-butyric acid)
- 1270529-38-8(1,2,3,4,5,6-Hexahydro-[2,3]bipyridinyl-6-ol)
- 941977-17-9(N'-(3-chloro-2-methylphenyl)-N-2-(dimethylamino)-2-(naphthalen-1-yl)ethylethanediamide)
- 2138166-62-6(2,2-Difluoro-3-[methyl(2-methylbutyl)amino]propanoic acid)
- 89640-58-4(2-Iodo-4-nitrophenylhydrazine)
- 1449132-38-0(3-Fluoro-5-(2-fluoro-5-methylbenzylcarbamoyl)benzeneboronic acid)
- 2034271-14-0(2-(1H-indol-3-yl)-N-{[6-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]methyl}acetamide)
Empfohlene Lieferanten
Zhengzhou Baoyu Pharmaceutical Co., Ltd.
Gold Mitglied
CN Lieferant
Großmenge
Beyond Pharmaceutical Co., Ltd
Gold Mitglied
CN Lieferant
Reagenz
Nantong Boya Environmental Protection Technology Co., Ltd
Gold Mitglied
CN Lieferant
Großmenge
Shanghai Pearlk Chemicals Co., Ltd.
Gold Mitglied
CN Lieferant
Großmenge
Tiancheng Chemical (Jiangsu) Co., Ltd
Gold Mitglied
CN Lieferant
Großmenge